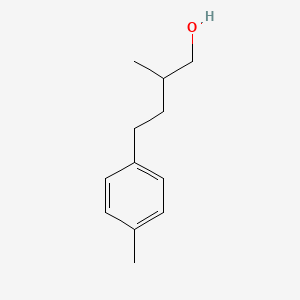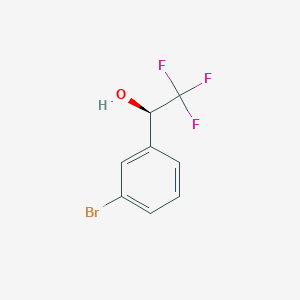
(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound that features a bromophenyl group and a trifluoromethyl group attached to an ethan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids such as boron trifluoride.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-bromo-2,2,2-trifluoroacetophenone.
Reduction: Formation of 1-(3-bromophenyl)-2,2,2-trifluoroethane.
Substitution: Formation of compounds such as 1-(3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol.
Applications De Recherche Scientifique
(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Mécanisme D'action
The mechanism of action of (1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromophenyl group can interact with specific binding sites, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-ol
- (1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol
- (1R)-1-(3-bromophenyl)-2,2,2-trifluoroethane
Uniqueness
(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group also imparts distinct chemical properties, such as increased stability and resistance to metabolic degradation.
Propriétés
Formule moléculaire |
C8H6BrF3O |
|---|---|
Poids moléculaire |
255.03 g/mol |
Nom IUPAC |
(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H6BrF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1 |
Clé InChI |
YJAXYKDDEAMXAW-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)[C@H](C(F)(F)F)O |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





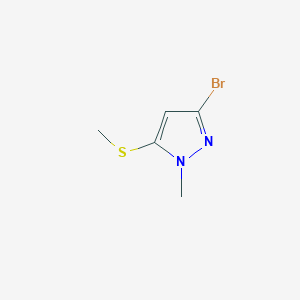
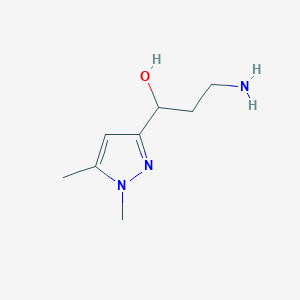

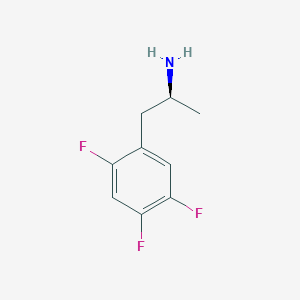
![5-[4-chloro-2-fluoro-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13576822.png)

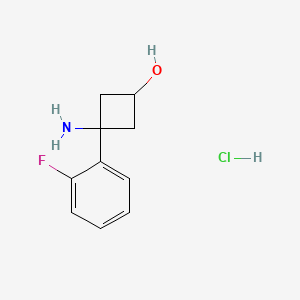
![{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride](/img/structure/B13576833.png)
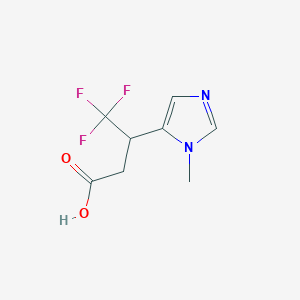
![Spiro[fluorene-9,2'-oxirane]](/img/structure/B13576845.png)
